molecular formula C16H18FNO4 B3031616 Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate CAS No. 56326-92-2

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate

Cat. No.: B3031616
CAS No.: 56326-92-2
M. Wt: 307.32 g/mol
InChI Key: GBPRAXBGCKKBTJ-UHFFFAOYSA-N
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Description

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate (CAS: 56326-92-2) is a diester derivative featuring a central heptanedioate backbone substituted with a cyano group and a 4-fluorophenyl group at the 4-position. This compound is a critical intermediate in synthesizing levocabastine hydrochloride, a non-sedating histamine H1 receptor antagonist used in allergy treatments . Its structural uniqueness arises from the combination of electron-withdrawing groups (cyano, fluorophenyl) and ester functionalities, which influence reactivity, solubility, and conformational stability .

Properties

IUPAC Name

dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-21-14(19)7-9-16(11-18,10-8-15(20)22-2)12-3-5-13(17)6-4-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPRAXBGCKKBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381767
Record name dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56326-92-2
Record name dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate typically involves the esterification of 4-cyano-4-(4-fluorophenyl)heptanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Backbone Substituents Key Properties/Applications References
Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate Heptanedioate 4-fluorophenyl, cyano Levocabastine intermediate
Dimethyl 4-cyano-4-(m-methoxyphenyl)pimelate Pimelate m-methoxyphenyl, cyano Enhanced polar solubility
Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate Butanoate Cyclohexyl, phenyl Aromatase inhibitor precursor
5-Cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate Cyclohexanecarboxylate Fluorophenyl, ketone Rigid receptor-binding scaffold

Biological Activity

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate (CAS Number: 56326-92-2) is an organic compound with significant potential in various biological applications. Its unique structure, featuring a cyano group and a fluorophenyl moiety, positions it as a valuable compound in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18FNO4
  • Molecular Weight : 303.32 g/mol
  • Structural Features :
    • Cyano group (-C≡N)
    • Fluorophenyl group (C6H4F)
    • Heptanedioate backbone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Electrophilic Properties : The cyano group can act as an electrophile, participating in nucleophilic attacks that can alter enzyme activities.
  • Binding Affinity : The fluorophenyl group enhances binding affinity to various proteins, potentially modulating their functions and signaling pathways.
  • Enzyme Inhibition : It has been observed that this compound may inhibit specific enzyme activities, which can lead to downstream effects on cellular processes.

Anticancer Properties

Recent studies indicate that this compound may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. For instance:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit deacetylase activity, affecting gene expression related to cancer progression .
  • Case Study : In vitro assays demonstrated that treatment with this compound led to reduced viability of cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Mechanism : By inhibiting pro-inflammatory cytokines, it may help in managing conditions characterized by excessive inflammation.
  • Research Findings : Experimental models have shown that derivatives of this compound can reduce inflammation markers in tissue samples.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeatureBiological Activity
Dimethyl 4-cyano-4-(4-chlorophenyl)heptanedioateChlorine instead of fluorineModerate anticancer activity
Dimethyl 4-cyano-4-(4-bromophenyl)heptanedioateBromine instead of fluorineLower binding affinity
Dimethyl 4-cyano-4-(4-methylphenyl)heptanedioateMethyl instead of fluorineLimited biological activity

The presence of fluorine in this compound significantly enhances its reactivity and binding capabilities compared to its chlorinated or brominated counterparts.

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
  • Biochemical Probes : Researchers are investigating its use as a biochemical probe to study specific enzyme pathways and cellular mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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